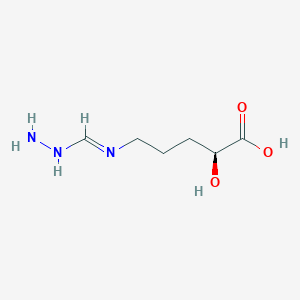
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Guanidino-2-hydroxypentanoic acid is a chiral amino acid derivative known for its unique structure and properties. It is characterized by the presence of a guanidino group and a hydroxyl group attached to a pentanoic acid backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Guanidino-2-hydroxypentanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with L-arginine, a naturally occurring amino acid.
Protection of Functional Groups: The amino and carboxyl groups of L-arginine are protected using suitable protecting groups to prevent unwanted reactions.
Hydroxylation: The protected L-arginine undergoes hydroxylation at the appropriate position to introduce the hydroxyl group.
Deprotection: The protecting groups are removed to yield (S)-5-Guanidino-2-hydroxypentanoic acid.
Industrial Production Methods
Industrial production methods for (S)-5-Guanidino-2-hydroxypentanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Guanidino-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The guanidino group can be reduced to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the guanidino group can produce primary or secondary amines.
Scientific Research Applications
(S)-5-Guanidino-2-hydroxypentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as cardiovascular diseases and metabolic disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-5-Guanidino-2-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The guanidino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A naturally occurring amino acid with a similar guanidino group but lacking the hydroxyl group.
L-Ornithine: Another amino acid with a similar structure but without the guanidino group.
L-Citrulline: An amino acid that is structurally similar but differs in the functional groups attached to the carbon backbone.
Uniqueness
(S)-5-Guanidino-2-hydroxypentanoic acid is unique due to the presence of both the guanidino and hydroxyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions and reactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C6H13N3O3 |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(2S)-5-(hydrazinylmethylideneamino)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C6H13N3O3/c7-9-4-8-3-1-2-5(10)6(11)12/h4-5,10H,1-3,7H2,(H,8,9)(H,11,12)/t5-/m0/s1 |
InChI Key |
KGWNQTTUJOZFCG-YFKPBYRVSA-N |
Isomeric SMILES |
C(C[C@@H](C(=O)O)O)CN=CNN |
Canonical SMILES |
C(CC(C(=O)O)O)CN=CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(oxan-3-yl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13990072.png)
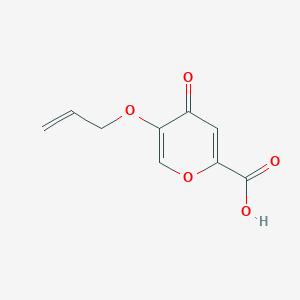

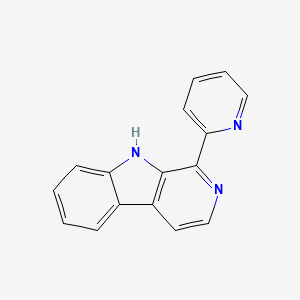
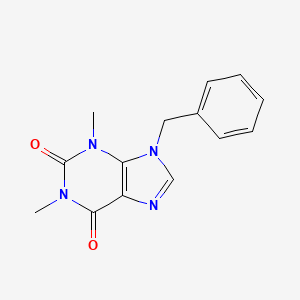
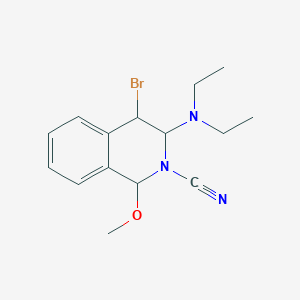
![Tert-butyl 4-(2-methoxy-2-oxoethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13990111.png)


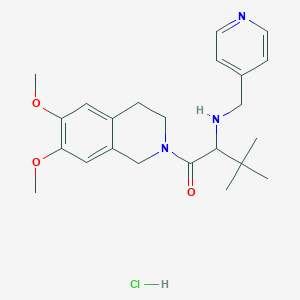
![3-[2-(3-Nitrophenoxy)ethoxy]aniline](/img/structure/B13990132.png)
![1-Chloro-4-[2-(2-methoxyethoxy)ethoxy]benzene](/img/structure/B13990133.png)

